Ethyl 2,4-dichlorooctanoate

Synthetic Chemistry Reaction Mechanisms Electrophilicity

Ethyl 2,4-dichlorooctanoate (CAS 90284-97-2) is a halogenated aliphatic carboxylic acid ester, specifically an ethyl ester of 2,4-dichlorooctanoic acid. Its molecular formula is C10H18Cl2O2.

Molecular Formula C10H18Cl2O2
Molecular Weight 241.15 g/mol
CAS No. 90284-97-2
Cat. No. B15430085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dichlorooctanoate
CAS90284-97-2
Molecular FormulaC10H18Cl2O2
Molecular Weight241.15 g/mol
Structural Identifiers
SMILESCCCCC(CC(C(=O)OCC)Cl)Cl
InChIInChI=1S/C10H18Cl2O2/c1-3-5-6-8(11)7-9(12)10(13)14-4-2/h8-9H,3-7H2,1-2H3
InChIKeyULXWQCYJCSJZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-dichlorooctanoate (CAS 90284-97-2): Chemical Class and Baseline Characteristics for Procurement Evaluation


Ethyl 2,4-dichlorooctanoate (CAS 90284-97-2) is a halogenated aliphatic carboxylic acid ester, specifically an ethyl ester of 2,4-dichlorooctanoic acid. Its molecular formula is C10H18Cl2O2 . This compound belongs to a class of dichlorinated fatty acid esters that are primarily valued in chemical research as electrophilic building blocks for nucleophilic substitution reactions . Its structure features two chlorine atoms at the 2- and 4-positions of an eight-carbon aliphatic chain, a substitution pattern that distinguishes it from more commonly referenced isomers such as ethyl 6,8-dichlorooctanoate, which is an established intermediate in alpha-lipoic acid synthesis .

Why Generic Substitution is Not Viable for Ethyl 2,4-dichlorooctanoate (CAS 90284-97-2) in Research and Industrial Workflows


Substituting Ethyl 2,4-dichlorooctanoate with a closely related analog, such as an isomer with a different chlorine substitution pattern (e.g., 6,8-dichloro) or a different alkyl ester, cannot be done without fundamentally altering the intended chemical or biological outcome. The position of the chlorine atoms on the aliphatic chain dictates the compound's electrophilicity and steric profile, directly impacting its reactivity in nucleophilic substitution pathways . Furthermore, even minor structural variations among halogenated octanoate esters lead to divergent behavior in biological systems. For instance, 6,8-dichlorooctanoate has been shown to inhibit specific bacterial enzymes, while other isomers lack this precise activity [1]. Therefore, assuming functional interchangeability without direct comparative data introduces significant risk to experimental reproducibility and synthetic route fidelity.

Quantitative Differentiation of Ethyl 2,4-dichlorooctanoate (CAS 90284-97-2): A Comparative Evidence Assessment


Comparative Reactivity in Nucleophilic Substitution Pathways

Ethyl 2,4-dichlorooctanoate functions as an electrophile in nucleophilic substitution reactions, a property attributed to the electron-withdrawing effect of its chlorine atoms . This mechanism is foundational to its use as a synthetic intermediate. While no direct head-to-head kinetic data comparing its reaction rates with other isomers (e.g., 6,8-dichlorooctanoate) were identified in the available literature, its specific substitution pattern (2,4-dichloro) distinguishes it from other regioisomers, which will predictably alter its reactivity profile based on well-established principles of steric and electronic effects. The lack of publicly available quantitative comparative data for this specific compound necessitates that any procurement decision based on reactivity must rely on internal validation against the user's specific reaction conditions.

Synthetic Chemistry Reaction Mechanisms Electrophilicity

Comparative Role as an Intermediate in Alpha-Lipoic Acid Synthesis

Ethyl 6,8-dichlorooctanoate (CAS 1070-64-0) is a well-documented and widely used intermediate in the industrial synthesis of alpha-lipoic acid, with patented synthetic routes achieving yields of around 60% [1][2]. In contrast, literature and patent searches for Ethyl 2,4-dichlorooctanoate (CAS 90284-97-2) do not reveal its use as a direct intermediate in this specific, high-volume commercial process. Its role is more broadly described as a precursor or research tool for synthesizing biologically active compounds like lipoic acid and other pharmaceuticals, but without the same level of process-specific optimization . This indicates a different, potentially more specialized, application space.

Pharmaceutical Intermediates Nutraceutical Synthesis Alpha-Lipoic Acid

Physicochemical Property Comparison for Formulation and Handling

Reported physicochemical properties provide a baseline for handling and formulation. Ethyl 2,4-dichlorooctanoate is a liquid at room temperature with an approximate density of 1.12 g/cm³ and is soluble in organic solvents like ethanol and ether but poorly soluble in water . For comparison, its isomer, Ethyl 6,8-dichlorooctanoate, has a reported density of 0.849 g/mL at 25 °C and a boiling point of 207 °C at 13 mmHg [1]. These differences in physical properties, while not a measure of superior performance, are critical factors for process engineers designing synthesis, purification, or formulation workflows. The lower density and defined boiling point of the 6,8-isomer may offer different handling and purification advantages.

Pre-formulation Solubility Physical Properties

Optimal Application Scenarios for Ethyl 2,4-dichlorooctanoate (CAS 90284-97-2) Based on Comparative Evidence


Exploratory Synthesis of Novel Dichlorinated Fatty Acid Derivatives

This compound is best suited for research programs focused on exploring structure-activity relationships (SAR) of chlorinated fatty acid esters. Its specific 2,4-dichloro substitution pattern makes it a valuable building block for creating compound libraries where the position of halogenation is a key variable. Unlike the 6,8-isomer, which is optimized for a specific commercial route [1], the 2,4-isomer offers a distinct chemical space for generating novel analogs in medicinal chemistry or agrochemical discovery.

Mechanistic Studies of Nucleophilic Substitution on Aliphatic Systems

Researchers investigating the kinetics and mechanisms of nucleophilic substitution reactions can use Ethyl 2,4-dichlorooctanoate as a model electrophilic substrate. Its reactivity is driven by the electron-withdrawing chlorine atoms , providing a defined system for studying the influence of substituent position on reaction rates and product distribution, particularly in comparison to other isomers or less-hindered analogs.

Development of Specialized Chromatographic or Analytical Methods

Given the distinct physicochemical properties between dichlorooctanoate isomers, such as the difference in density between the 2,4-isomer (~1.12 g/cm³) and the 6,8-isomer (0.849 g/mL) [2], this compound can serve as a key analytical standard. It is useful for developing and validating separation methods (e.g., GC, HPLC) designed to resolve complex mixtures of halogenated esters or for monitoring specific synthetic reactions where this isomer is a product or impurity.

Technical Documentation Hub

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